Norephedrine

Biogenic Amine Transporters Sympathomimetic Pharmacology Norepinephrine Release

Procure (1R,2S)-Norephedrine (CAS 14838-15-4) for stereochemically-defined research. Unlike racemic mixtures or ephedrine analogs, this specific enantiomer demonstrates potent NET substrate activity (EC50≈50 nM) with minimal DAT/SERT engagement, ensuring clean noradrenergic mechanistic data. Its robust, non-tachyphylactic pressor response and superior anorectic potency compared to the (1S,2R)-enantiomer make it the only stereoisomer suitable for reproducible cardiovascular or feeding-behavior assays. Do not substitute with racemates or alternative stereoisomers; stereochemical identity directly dictates experimental validity.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 14838-15-4
Cat. No. B3415761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorephedrine
CAS14838-15-4
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)N
InChIInChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m1/s1
InChIKeyDLNKOYKMWOXYQA-APPZFPTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble
Freely soluble in water and alcohol

Structure & Identifiers


Interactive Chemical Structure Model





Norephedrine (CAS 14838-15-4) Stereochemistry and Baseline Pharmacology: A Procurement-Focused Overview for Sympathomimetic Research


Norephedrine, also known as phenylpropanolamine (PPA) and chemically designated as (1R,2S)-2-amino-1-phenylpropan-1-ol, is a sympathomimetic amine belonging to the phenethylamine class [1]. It exists as one of four stereoisomers of phenylpropanolamine, alongside d-norephedrine, d-norpseudoephedrine (cathine), and l-norpseudoephedrine [2]. Unlike its N-methylated analog ephedrine, norephedrine lacks the N-methyl group, resulting in distinct pharmacological properties and metabolic fate [3]. The compound acts primarily as a norepinephrine transporter (NET) substrate with EC50 values in the low nanomolar range, demonstrating significantly greater selectivity for NET over dopamine transporter (DAT) and serotonin transporter (SERT) compared to structurally related stimulants [4]. Its pharmacokinetic profile includes a relatively short elimination half-life of 2.1 to 3.4 hours and reduced oral bioavailability (approximately 38%) due to first-pass metabolism [5].

Why Norephedrine (CAS 14838-15-4) Cannot Be Generically Substituted: Stereochemical and Pharmacological Divergence Among Phenylpropanolamine Isomers


The phenylpropanolamine scaffold contains two chiral centers, yielding four distinct stereoisomers: (1R,2S)-norephedrine, (1S,2R)-norephedrine, (1S,2S)-norpseudoephedrine, and (1R,2R)-norpseudoephedrine [1]. Despite sharing identical molecular formulas, these diastereomers and enantiomers exhibit profoundly divergent pharmacological profiles that preclude generic substitution. In anesthetized rat cardiovascular models, l-NOR (1R,2S-norephedrine) demonstrated potent pressor activity, whereas d-NOR (1S,2R-norephedrine) and both norpseudoephedrine isomers were essentially inactive at comparable doses (0.31-10 mg/kg) [2]. Similarly, in isolated caudal artery preparations, l-NOR exhibited vasoconstrictor activity over 100-fold greater than its enantiomeric counterpart [3]. At the molecular level, (1R,2S)-norephedrine acts as a high-affinity substrate for the norepinephrine transporter (EC50 ≈ 50 nM), while displaying negligible activity at α1- and β-adrenergic receptors in receptorome screening, a profile that differs substantially from both its stereoisomers and N-methylated congeners [4]. These stereochemically-driven differences in transporter selectivity, vasoactivity, and receptor engagement mean that substituting one isomer for another—or using racemic mixtures—will fundamentally alter experimental outcomes in any assay measuring adrenergic function, cardiovascular response, or feeding behavior.

Quantitative Differentiation of Norephedrine (CAS 14838-15-4): Head-to-Head Evidence Against Key Comparators for Informed Procurement


NET Substrate Activity: l-Norephedrine Versus l-Ephedrine and Cathinone Derivatives

In a comprehensive in vitro characterization of ephedrine-related stereoisomers at cloned human biogenic amine transporters, (1R,2S)-norephedrine demonstrated substrate activity at the norepinephrine transporter (NET) with an EC50 of approximately 50 nM [1]. This potency at NET is comparable to l-ephedrine, but (1R,2S)-norephedrine exhibits markedly lower activity at the dopamine transporter (DAT), with a NET/DAT selectivity ratio distinct from that of the N-methylated analog [1]. Furthermore, (1R,2S)-norephedrine showed no significant substrate activity at the serotonin transporter (SERT) under the same assay conditions, contrasting sharply with cathinone and methcathinone, which exhibit robust SERT substrate activity [2].

Biogenic Amine Transporters Sympathomimetic Pharmacology Norepinephrine Release

Vasopressor Potency: l-Norephedrine Versus d-Norephedrine and Norpseudoephedrine Isomers

In urethane:chloralose anesthetized rats, l-NOR ((1R,2S)-norephedrine) and racemic PPA were the most potent compounds at increasing arterial blood pressure following intravenous cumulative-dose administration, whereas d-NOR ((1S,2R)-norephedrine), d-NORP, and l-NORP were relatively inactive at all doses tested (0.31-10 mg/kg) [1]. Prior reserpinization did not significantly shift the cumulative dose-response curves for l-NOR and PPA, confirming that their pressor effects are largely mediated by direct adrenoceptor agonism rather than indirect norepinephrine release in this model [1]. Additionally, repetitive injections of l-NOR (1 mg/kg, 4 doses at 5-min intervals) failed to produce tachyphylaxis, whereas d-NORP administered similarly produced marked tachyphylaxis to the second and subsequent doses, indicating fundamentally different mechanisms of action [1].

Cardiovascular Pharmacology Adrenergic Agonists In Vivo Hemodynamics

Alpha-Adrenoceptor Potency Hierarchy: (-)-Norephedrine Versus Racemate and (+)-Enantiomer

In the pithed rat cardiovascular model, the relative potency at all adrenoceptor subtypes tested followed a consistent hierarchy: (-)-norephedrine ((1R,2S)-enantiomer) > (±)-norephedrine (racemate) > (+)-norephedrine ((1S,2R)-enantiomer) [1]. The α1- and α2-mediated pressor responses of each compound were enhanced in the presence of the β2-adrenoceptor antagonist ICI 118,551 and diminished in the presence of the selective β2-adrenoceptor agonist salbutamol [2]. This differential modulation by β2-adrenoceptor agents demonstrates that the compounds possess intrinsic ability to interact with α1-, α2-, and β2-adrenoceptors, and the net pressor response represents the algebraic sum of these simultaneous, opposing actions [2].

Adrenergic Pharmacology Receptor Selectivity In Vivo Cardiovascular Models

Stereospecific Anorectic Activity: l-Norephedrine Versus d-Norephedrine in Hypothalamic Feeding Models

Systemic injections of PPA component enantiomers result in differential suppression of feeding, with l-norephedrine ((1R,2S)-enantiomer) demonstrating significantly greater potency than d-norephedrine ((1S,2R)-enantiomer) [1]. This stereospecific difference is preserved upon direct intra-paraventricular nucleus (PVN) microinjection. In adult male rats receiving intra-PVN injections of the enantiomers at doses of 0, 80, 160, and 240 nmol, significantly greater anorexia was obtained for l-NEP relative to d-NEP [2]. The observed stereospecific effect within the PVN suggests that interaction of these enantiomers with PVN α1-adrenoceptors mediates the differential anorectic potency, and that this central mechanism underlies the disparity in efficacy observed with systemic administration [2].

Feeding Behavior Anorectic Agents Hypothalamic Pharmacology

In Vitro Vasoconstriction: l-Norephedrine Versus d-Norephedrine Potency Difference Exceeds 100-Fold

In isolated perfused/superfused caudal arteries from Sprague-Dawley rats, the sympathomimetic properties of PPA and its individual component enantiomers were directly compared [1]. When l-NOR and d-NOR were alternately injected into the perfusion stream, vasoconstriction was measured as the rise in perfusion pressure. The results demonstrated that d-NOR possessed only minor vasoconstrictor activity relative to l-NOR, with the latter being over 100 times more potent than the d-enantiomer in this isolated vessel preparation [2]. The norephedrine enantiomers acted as partial agonists primarily via direct stimulation of postjunctional α1-adrenoceptors, with relatively low potency compared to endogenous catecholamines [2].

Vascular Pharmacology Alpha-Adrenoceptor Agonists Isolated Tissue Bioassay

Human Atrial Inotropy: Norephedrine Versus Ephedrine and MDMA in Isolated Human Cardiac Tissue

In isolated human right atrial (hRA) preparations obtained during cardiac surgery, norephedrine ((1S,2R)-2-amino-1-phenyl-propane-1-ol) increased force of contraction in a time- and concentration-dependent manner, with effects beginning at 1-3 µM [1]. Under identical experimental conditions, ephedrine and MDMA also increased force of contraction, but all three drugs were less effective than the full agonist isoprenaline [1]. The positive inotropic effects of norephedrine were accompanied by increases in the rate of tension development and relaxation, shortening of relaxation time, and augmented phosphorylation of the inhibitory subunit of troponin [2]. All effects were greatly attenuated by cocaine (10 µM) or propranolol (10 µM) treatment, confirming that norephedrine acts as an indirect sympathomimetic in human atrium via noradrenaline release [2].

Cardiac Pharmacology Human Atrial Preparations Inotropic Effects

High-Value Research and Industrial Applications for Norephedrine (CAS 14838-15-4) Based on Differentiated Evidence


NET-Selective Substrate Studies Requiring Minimal SERT/DAT Cross-Reactivity

Based on the in vitro transporter characterization data from Rothman et al. (2003), (1R,2S)-norephedrine is optimally suited for experiments investigating NET-selective substrate activity without confounding serotonergic effects. Its EC50 of approximately 50 nM at NET, coupled with minimal DAT activity and negligible SERT engagement, makes it a superior tool compound compared to cathinone derivatives or amphetamine analogs when NET selectivity is required [1]. This application is particularly relevant for researchers studying noradrenergic neurotransmission, antidepressant mechanisms, or sympathetic nervous system pharmacology where clean pharmacological tools are essential for mechanistic clarity.

Stereospecific Cardiovascular Pharmacology in Anesthetized and Pithed Rodent Models

The cardiovascular differentiation data from Moya-Huff and colleagues (1987, 1988) establish (1R,2S)-norephedrine as the only phenylpropanolamine stereoisomer producing robust, non-tachyphylactic pressor responses in both anesthetized and pithed rat preparations [1]. Investigators studying α-adrenoceptor pharmacology, blood pressure regulation, or the interaction between α- and β-adrenoceptor subtypes should select (1R,2S)-norephedrine over racemic mixtures or alternative stereoisomers to achieve reproducible, quantifiable cardiovascular responses without the confounding effects of tachyphylaxis that occur with norpseudoephedrine isomers [2].

Hypothalamic α1-Adrenoceptor-Mediated Feeding Suppression Studies

The stereospecific anorectic effects documented by Wellman et al. (1993) demonstrate that l-norephedrine produces significantly greater feeding suppression than d-norephedrine following both systemic and intra-PVN administration [1]. Researchers investigating appetite regulation, obesity mechanisms, or hypothalamic adrenoceptor function should procure the (1R,2S)-enantiomer specifically, as the (1S,2R)-enantiomer is markedly less effective at eliciting anorectic responses. This stereochemical requirement extends to studies examining α1-adrenoceptor signaling in the paraventricular nucleus and its role in energy homeostasis.

Human Cardiac Tissue Studies of Indirect Sympathomimetic Inotropy

The human atrial preparation data from Neumann et al. (2023) provide direct evidence that norephedrine increases force of contraction in isolated human cardiac tissue via indirect sympathomimetic mechanisms (noradrenaline release) rather than direct adrenoceptor agonism [1]. This property distinguishes norephedrine from direct-acting β-adrenoceptor agonists and from compounds like mescaline that show no inotropic activity in this preparation. Researchers requiring a defined indirect sympathomimetic agent for human cardiac pharmacology studies, or those comparing direct versus indirect mechanisms of positive inotropy, will find norephedrine a valuable and well-characterized tool compound.

Quote Request

Request a Quote for Norephedrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.